Tert-butyl 4-(1-aminoethyl)benzoate
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Overview
Description
Tert-butyl 4-(1-aminoethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a tert-butyl ester group attached to a benzoic acid moiety, which is further substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-aminoethyl)benzoate typically involves the esterification of 4-(1-aminoethyl)benzoic acid with tert-butanol. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, advanced purification techniques, such as chromatography, may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-aminoethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of amino derivatives.
Substitution: Formation of 4-(1-aminoethyl)benzoic acid.
Scientific Research Applications
Tert-butyl 4-(1-aminoethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-aminoethyl)benzoate depends on its specific application. In drug development, it may act as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug. The aminoethyl group can interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved may include enzyme inhibition or receptor activation, depending on the specific structure and function of the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobenzoate: Similar structure but lacks the aminoethyl group.
Tert-butyl 4-(2-aminoethyl)benzoate: Similar structure with a different position of the aminoethyl group.
Tert-butyl 4-(aminomethyl)benzoate: Similar structure with a different substitution pattern.
Uniqueness
Tert-butyl 4-(1-aminoethyl)benzoate is unique due to the presence of the aminoethyl group at the 1-position, which can influence its reactivity and interaction with biological targets. This specific substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-(1-aminoethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(14)10-5-7-11(8-6-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWGWHWMJCDRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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